3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3h)-one
Description
3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidin-4(3H)-one core modified with a 3,3-dimethyl-2-oxobutyl substituent at position 2. This structure combines a rigid aromatic system with a branched alkyl ketone side chain, enabling interactions with biological targets such as kinases or receptors. The compound’s synthetic versatility allows for further derivatization, making it a scaffold of interest in medicinal chemistry, particularly in anticancer and anti-inflammatory drug discovery .
Properties
Molecular Formula |
C12H14N2O2S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
3-(3,3-dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)9(15)6-14-7-13-10-8(11(14)16)4-5-17-10/h4-5,7H,6H2,1-3H3 |
InChI Key |
JCZQAPJIAQZSAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=NC2=C(C1=O)C=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thieno and pyrimidine precursors. One common method includes the reaction of 2-aminothiophene with a suitable diketone under acidic or basic conditions to form the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Key Structural Determinants of Activity
- Aromatic groups (e.g., 4-chlorobenzyl, trifluoromethylbenzyl): Enhance π-π stacking and receptor affinity. Chlorine and CF₃ groups improve lipophilicity and metabolic resistance .
- Position 2 Modifications: Amino groups (e.g., benzylamino) correlate with cytotoxic activity, likely through DNA intercalation or topoisomerase inhibition .
Pharmacological and Physicochemical Properties
- Solubility : The 3,3-dimethyl-2-oxobutyl group balances hydrophobicity and polarity, likely improving solubility compared to fully aromatic analogs (e.g., 3-(4-chlorobenzyl) derivative) .
- Metabolic Stability : Branched alkyl chains resist oxidative degradation, whereas compounds with ester/amide linkages (e.g., 1,3,4-oxadiazol derivatives) are prone to hydrolysis .
- Target Selectivity : The ketone moiety may interact with kinase ATP-binding sites, analogous to 1,3,4-oxadiazol-containing VEGFR-2 inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
